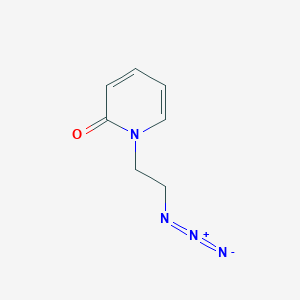

1-(2-Azidoethyl)-1,2-dihydropyridin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of “1-(2-Azidoethyl)-1,2-dihydropyridin-2-one” involves a series of chemical reactions. For instance, the Staudinger/aza-Wittig/Castagnoli–Cushman reaction sequence has been used for the synthesis of azidoethyl-containing molecules . Additionally, the polymerization of the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide), where the amine group is switched to azide, using sodium periodate, has been reported .Molecular Structure Analysis

The molecular structure of “1-(2-Azidoethyl)-1,2-dihydropyridin-2-one” is complex. The ChemSpider database provides some information about the molecular formula and mass of similar compounds .Chemical Reactions Analysis

The chemical reactions involving “1-(2-Azidoethyl)-1,2-dihydropyridin-2-one” are diverse. For instance, the Staudinger/aza-Wittig/Castagnoli–Cushman reaction sequence has been used for the synthesis of azidoethyl-containing molecules . Additionally, the polymerization of the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide), where the amine group is switched to azide, using sodium periodate, has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Azidoethyl)-1,2-dihydropyridin-2-one” are complex. The ChemSpider database provides some information about the physical and chemical properties of similar compounds .Scientific Research Applications

Photocatalytic Hydrogen Production

1,4-Dihydropyridines, like 1-(2-Azidoethyl)-1,2-dihydropyridin-2-one, have been used in photocatalytic processes. Zhang et al. (2004) explored the photocatalytic oxidation of 1,4-dihydropyridines to pyridines, yielding hydrogen in a homogeneous solution with significant catalytic turnover (Zhang et al., 2004).

Synthesis of Medicinal Compounds

The synthesis of various drug molecules and natural products, including alkaloids, has leveraged 1,4-dihydropyridine intermediates. Sharma and Singh (2017) highlighted the significant biological properties of dihydropyridines in pharmaceutical research (Sharma & Singh, 2017).

Domino Electrocyclization Reactions

Dienones can undergo reactions involving electrocyclization and azide-capture, leading to the synthesis of dihydropyridones. Song, Rostami, and West (2007) demonstrated this process using simple 1,4-dien-3-ones, which provided insights into the chemical behavior of dihydropyridines (Song, Rostami, & West, 2007).

Calcium Channel Studies

Dihydropyridines have been identified as crucial in the study of calcium channels. Regulla et al. (1991) used azidopine and nitrendipine, both dihydropyridines, to identify the binding site of calcium channels in rabbit skeletal muscle, demonstrating the value of these compounds in physiological research (Regulla et al., 1991).

Fluorescent Probing

Xue et al. (2021) developed a fluorescent probe based on 1,4-dihydropyridines for detecting CN-, illustrating the potential of dihydropyridines in creating sensitive and selective probes for chemical analysis (Xue et al., 2021).

Multicomponent Synthesis

The synthesis of 1,4-dihydropyridines through multicomponent reactions offers a method for creating structurally diverse compounds. Wan and Liu (2012) reviewed the synthesis of 1,4-dihydropyridines, emphasizing their importance in the discovery of new lead compounds and drugs (Wan & Liu, 2012).

Safety and Hazards

The safety data sheet for a similar compound, Methoxypolyethylene glycol azide, indicates that it is a combustible liquid, harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is harmful to aquatic life with long-lasting effects .

Future Directions

The future directions for the research and application of “1-(2-Azidoethyl)-1,2-dihydropyridin-2-one” are promising. For instance, the one-pot Staudinger/aza-Wittig/Castagnoli–Cushman reaction sequence provides a facile access to novel natural-like polycyclic ring systems . Additionally, the polymerization of the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide), where the amine group is switched to azide, using sodium periodate, gives rise to particles with a diameter of up to one micrometer .

Mechanism of Action

Target of Action

Azide groups are known to be reactive and can interact with a variety of biological targets .

Mode of Action

The mode of action of 1-(2-Azidoethyl)-1,2-dihydropyridin-2-one involves the azide group. Azides are known to undergo a variety of chemical transformations, including oxidation to aldehydes . This transformation is catalyzed by engineered variants of the hemoprotein myoglobin . The reaction proceeds through heme-catalyzed decomposition of the organic azide, followed by alpha hydrogen deprotonation to generate an aldimine. Upon hydrolysis, the aldehyde product is released .

Biochemical Pathways

The conversion of azides to aldehydes can potentially impact various biochemical pathways, given the wide range of biological activities associated with aldehydes .

Pharmacokinetics

The azide group’s reactivity and the compound’s potential transformation into an aldehyde could influence its bioavailability .

Result of Action

The transformation of azides to aldehydes could potentially lead to various biological effects, depending on the specific aldehyde produced and its interactions with cellular components .

Action Environment

The action of 1-(2-Azidoethyl)-1,2-dihydropyridin-2-one can be influenced by various environmental factors. For instance, the efficiency of the azide to aldehyde transformation can be affected by the presence of specific catalysts, such as engineered variants of myoglobin . Additionally, factors such as pH, temperature, and the presence of other reactive species could potentially influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

1-(2-azidoethyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c8-10-9-4-6-11-5-2-1-3-7(11)12/h1-3,5H,4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIAXQXOOBWUDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2762058.png)

![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol](/img/structure/B2762059.png)

![(4-bromothiophen-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2762061.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B2762062.png)

![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-2-(2,4-dichlorophenoxy)acetamide hydrochloride](/img/structure/B2762064.png)

![3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B2762065.png)

![1-(4-Chloro-3-nitrobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2762067.png)

![N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide](/img/structure/B2762069.png)

![Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2762071.png)

![N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2762074.png)